![molecular formula C12H13ClN2O6S B2772268 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 368427-83-2](/img/structure/B2772268.png)

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

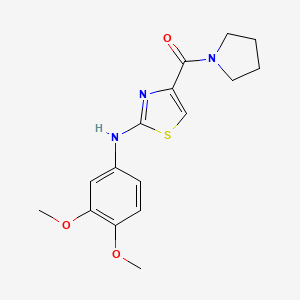

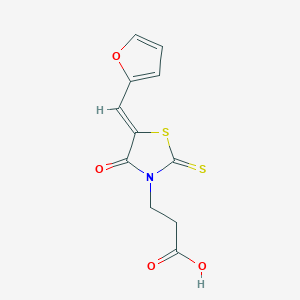

The compound “1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid” is a chemical compound with the molecular formula C12H13ClN2O6S . It has an average mass of 290.723 Da and a monoisotopic mass of 290.012817 Da . This compound is part of the pyrrolidine family, which is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C12H13ClN2O6S . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a sulfonyl group attached to a 4-chloro-3-nitrophenyl group, and a carboxylic acid group attached to the piperidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C12H13ClN2O6S), average mass (290.723 Da), and monoisotopic mass (290.012817 Da) .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The synthesis of propanamide derivatives featuring a 4-piperidinyl-1,3,4-oxadiazole moiety has shown promising anticancer properties. These compounds, derived from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, exhibited strong anticancer activity in vitro, suggesting potential therapeutic applications after further in vivo studies to determine their efficacy and safety (Rehman et al., 2018).

Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition

A series of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, including piperidine-4-carboxylic acid derivatives, were synthesized to act as inhibitors of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs). These inhibitors show promise in regulating inflammatory responses and tissue remodeling associated with various diseases, highlighting the role of sulfonyl-containing compounds in developing selective TACE and MMP inhibitors (Venkatesan et al., 2004).

Catalytic Applications

The functionalization of Fe3O4 nanoparticles with piperidine-4-carboxylic acid (PPCA) has led to the development of a novel nanomagnetic reusable catalyst, Fe3O4-SA-PPCA, for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. This showcases the versatility of piperidine derivatives in facilitating catalytic reactions, offering a sustainable approach to organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis of Sulfonyl Derivatives

The chemoselective synthesis of aryl carboxamido sulfonic acid derivatives demonstrates the utility of sulfonyl chloride intermediates in organic synthesis. This method has been applied to the preparation of inhibitors of isocitrate dehydrogenase mutants, indicating the significance of sulfonyl compounds in the design of molecules with potential anticancer activity (Yang et al., 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes .

Mode of Action

It’s worth noting that the presence of the piperidine ring, a common feature in many biologically active compounds, could contribute to its interaction with biological targets .

Biochemical Pathways

Similar compounds have been known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities .

Eigenschaften

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O6S/c13-10-2-1-9(7-11(10)15(18)19)22(20,21)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHPZXDFWAGBKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2772188.png)

![3-(2-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772191.png)

![N-(5-fluoro-2-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772193.png)

![Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2772194.png)

![N-[(2-Piperidin-1-ylsulfonylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2772199.png)

![benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)